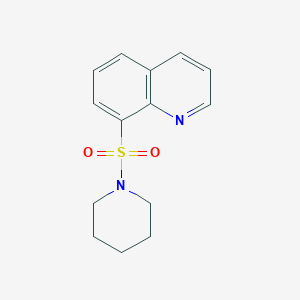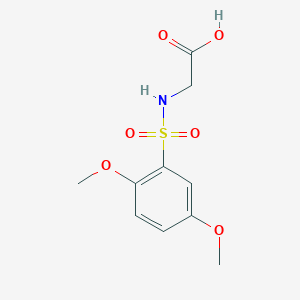![molecular formula C11H8F3NO2S2 B510286 N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)
N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WAY-239279は、様々な科学研究分野で注目を集めている化学化合物です。医薬品化学や生物学的研究における潜在的な応用で知られています。この化合物は、そのユニークな構造と性質により、調査の貴重な対象となっています。
準備方法
合成ルートと反応条件
WAY-239279の合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。最初のステップは、通常、一連の縮合反応によってコア構造を形成することです。その後のステップには、ハロゲン化やアルキル化などの官能基の修飾が含まれており、目的の化学構造を実現します。反応条件は、多くの場合、有機溶媒、触媒、および制御された温度の使用を伴い、高収率と高純度を確保します。
工業生産方法
工業的な設定では、WAY-239279の生産は、最適化された合成ルートを使用してスケールアップされます。これには、大規模な反応器、試薬添加のための自動化システム、および厳格な品質管理措置の使用が含まれます。工業プロセスは、効率の最大化、コストの削減、および製品品質の一貫性を確保することを目的としています。
化学反応の分析
反応の種類
WAY-239279は、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: WAY-239279は、存在する官能基に応じて、求核置換反応または求電子置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれ、通常は酸性または塩基性媒体中で使用されます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に無水条件で使用されます。
置換: ハロゲン化物、アルキル化剤、求核剤などの試薬は、還流または室温を含む様々な条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、関与する特定の官能基によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じることがありますが、還元はアルコールまたはアミンを生じることがあります。置換反応は、通常、ある官能基を別の官能基に置き換えることで、多様な生成物を生じます。
科学的研究の応用
WAY-239279は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な化学反応における試薬として使用されます。
生物学: この化合物は、タンパク質や核酸などの生体高分子との相互作用について研究されています。
医学: WAY-239279は、特定の生物学的経路の阻害剤または活性化剤としての役割を含む、潜在的な治療効果について調査されています。
産業: この化合物は、新素材の開発や産業プロセスにおける触媒として使用されています。
作用機序
WAY-239279の作用機序は、特定の分子標的との相互作用を含みます。これらの標的は、重要な生物学的経路に関与する酵素、受容体、またはその他のタンパク質を含みます。この化合物は、これらの標的の活性を調節することができ、様々な生物学的効果をもたらします。正確なメカニズムは、特定の用途とWAY-239279の分子構造によって異なります。
類似化合物との比較
WAY-239279は、そのユニークな特性を強調するために、他の類似化合物と比較されます。
WAY-232897: アミロイド疾患やシヌクレイン症に及ぼす影響について研究されている別の化合物.
WAY-239278: 構造的に類似した化合物ですが、生物学的活性は異なります。
WAY-239280: 異なる化学反応性と異なる研究分野における用途で知られています。
WAY-239279の独自性は、その特定の分子構造にあります。この分子構造は、独自の化学的および生物学的特性を付与します。これは、様々な科学調査のための貴重な化合物となっています。
特性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S2/c12-11(13,14)8-3-1-4-9(7-8)15-19(16,17)10-5-2-6-18-10/h1-7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEBUDJHJYAXFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B510206.png)
![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510212.png)

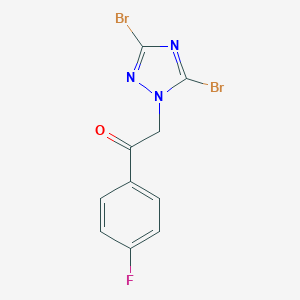
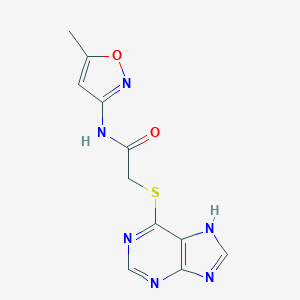
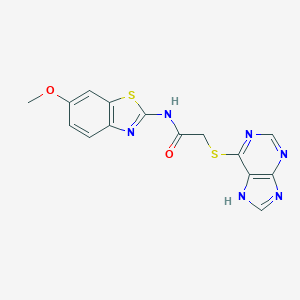
![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)
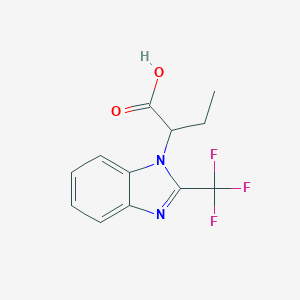

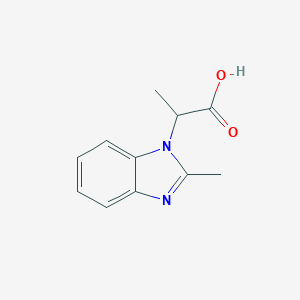
![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)

